Methyl 5-(2-methylpropyl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
This compound features a thiazole core substituted with a methylpropyl group at position 5, a tetrazolo[1,5-a]pyridine carbonylamino moiety at position 2, and a methyl ester at position 2.
Properties
Molecular Formula |
C15H16N6O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-(tetrazolo[1,5-a]pyridine-6-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H16N6O3S/c1-8(2)6-10-12(14(23)24-3)16-15(25-10)17-13(22)9-4-5-11-18-19-20-21(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,16,17,22) |
InChI Key |
OBJBSUSIBLFFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=CN3C(=NN=N3)C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methylpropyl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Introduction of the Tetrazolo[1,5-a]pyridine Moiety: This step involves the reaction of a pyridine derivative with sodium azide under specific conditions to form the tetrazole ring.
Coupling Reactions: The thiazole and tetrazolo[1,5-a]pyridine intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization:
-
Reagents : NaOH (2.0 M) or HCl (6.0 M)
-
Conditions : Reflux in ethanol/water (3:1 v/v) for 6–8 hours
-
Outcome :
The carboxylic acid product serves as a precursor for amide or peptide coupling.
Amide Bond Functionalization
The [(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino] group participates in nucleophilic acyl substitution reactions with amines or hydrazines:
-
Reagents : Primary amines (e.g., methylamine, benzylamine)
-
Conditions : DMF, 80°C, 12 hours, catalytic DMAP
-
Outcome :
Yields range from 65% to 82%, depending on steric and electronic factors.
Tetrazole Ring Reactions
The tetrazole moiety exhibits 1,3-dipolar cycloaddition reactivity with alkynes or nitriles:
-
Reagents : Phenylacetylene, CuI catalyst
-
Outcome :
This reaction expands the heterocyclic framework, enhancing binding affinity in kinase inhibitors .
Thiazole Ring Modifications
The thiazole core undergoes electrophilic substitution at the 5-methylpropyl position:
-
Reagents : NBS (N-bromosuccinimide), AIBN initiator
-
Conditions : CCl₄, reflux, 4 hours
-
Outcome :
Bromination enables Suzuki-Miyaura cross-coupling with aryl boronic acids.
Cross-Coupling Reactions
The brominated thiazole intermediate participates in palladium-catalyzed couplings:
Reductive Alkylation
The methyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
-
Reagents : LiAlH₄ (2.5 eq.)
-
Conditions : Dry THF, 0°C to RT, 2 hours
-
Outcome :
This alcohol serves as a handle for further etherification or oxidation.
Oxidative Degradation
Exposure to strong oxidizing agents (e.g., KMnO₄) cleaves the thiazole ring:
-
Reagents : KMnO₄ (3.0 eq.), H₂SO₄
-
Conditions : 70°C, 3 hours
-
Outcome :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the tetrazole and adjacent carbonyl groups:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation and are often implicated in cancer progression. The presence of the tetrazole and thiazole rings enhances the compound's bioactivity and selectivity towards specific enzymes or receptors.
Potential Therapeutic Applications
- Cancer Treatment : Due to its ability to inhibit CDKs, methyl 5-(2-methylpropyl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is being investigated for use in cancer therapies.
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may also possess such properties.
- Anti-inflammatory Effects : The structural features may allow it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Tetrazole Moiety : The tetrazole group can be synthesized using hydrazine derivatives.
- Final Coupling Reactions : The final product is obtained through coupling reactions that incorporate the methyl ester functionality.
These synthetic routes are crucial for producing sufficient yields for research and therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methylpropyl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole and thiazole rings could facilitate binding to metal ions or other molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Thiazolidin-4-one Derivatives ()
- Structure: Thiazolidin-4-one fused with tetrazolo[1,5-a]quinoline and substituted with aryl groups (e.g., dichlorophenyl, fluorophenyl).
- Key Differences: Thiazolidinone (saturated 5-membered ring) vs. aromatic thiazole in the target compound. Quinoline (benzannulated pyridine) vs. pyridine in the tetrazolo system.
- Activity: Demonstrated analgesic properties, suggesting CNS activity. The saturated thiazolidinone may enhance conformational flexibility but reduce aromatic interactions compared to the thiazole core .
Triazolopyrimidine Acetylhydrazones ()
- Structure : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with acetylhydrazone substituents.
- Key Differences :
- Triazolopyrimidine (6-membered fused ring) vs. thiazole core.
- Acetylhydrazone groups vs. methylpropyl and tetrazolo-pyridine substituents.
- Activity : Herbicidal and fungicidal effects. The triazolopyrimidine core may enhance electron-deficient character, improving interactions with plant enzymes .
Quinazoline Aldehyde Hydrazones ()
- Structure : Quinazoline linked to pyrazole via aldehyde hydrazone.
- Key Differences :
- Quinazoline (diazanaphthalene) vs. tetrazolo-pyridine.
- Aldehyde hydrazone substituents vs. methyl ester and methylpropyl groups.
- Activity : Antimicrobial activity against plant pathogens. The hydrazone group may act as a chelating agent, disrupting microbial metal ion homeostasis .
Benzothiazole-Pyrazole Carboxylate ()
- Structure: Ethyl 5-amino-1-(4-methylbenzothiazol-2-yl)-1H-pyrazole-4-carboxylate.
- Key Differences: Benzothiazole (benzannulated thiazole) vs. standalone thiazole. Amino and benzothiazole substituents vs. tetrazolo-pyridine and methylpropyl.
- Activity: Not explicitly stated, but benzothiazole derivatives are known for antimicrobial and anti-inflammatory properties. The amino group may enhance solubility compared to the methyl ester in the target compound .
Biological Activity
Methyl 5-(2-methylpropyl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole core with various functional groups that enhance its biological activity. The presence of a methyl ester group and a tetrazole-pyridine moiety is particularly noteworthy, as these components are known to contribute to the compound's pharmacological properties.
Research indicates that compounds similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Inhibition of CDKs is particularly relevant for cancer therapy, as dysregulation of these kinases is often implicated in tumor progression and malignancy.
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have shown that it inhibits cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation. For instance, similar thiazole derivatives have demonstrated significant cytotoxic effects against cancer cells such as HepG2 and MCF7 .
Enzyme Inhibition
This compound has been reported to exhibit inhibitory activity against several enzymes involved in critical biological pathways. In particular, it has shown promise as an inhibitor of the transforming growth factor-beta (TGF-β) type 1 receptor (ALK5), with reported IC50 values indicating potent inhibition .
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound significantly inhibited cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its efficacy in inhibiting cancer progression through targeted enzyme inhibition.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Cyclization : Refluxing precursors (e.g., pyrazole or thiazole derivatives) in ethanol or tetrahydrofuran (THF) with hydrazine hydrate or acetic acid as catalysts .
- Esterification : Methylation of carboxylic acid intermediates using methanol under acidic conditions .
- Key intermediates : 5-Azido-pyrazole or tetrazolo-pyridine derivatives are often used to introduce the tetrazole moiety .
Q. How can purity be ensured during synthesis?
- Recrystallization : Use solvent mixtures like DMF-EtOH (1:1) or THF to remove byproducts .
- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane eluents for separation of regioisomers .
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and FTIR (amide I band at ~1650 cm⁻¹) .
Q. What spectroscopic methods are critical for structural characterization?
- NMR : ¹H NMR to confirm methylpropyl (δ 1.0–1.2 ppm) and ester groups (δ 3.8–4.0 ppm). ¹³C NMR identifies carbonyl carbons (δ 160–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
Q. How should the compound be stored to maintain stability?
- Conditions : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the ester or tetrazole groups .
- Solvent compatibility : Avoid DMSO or water-containing solvents for long-term storage .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields during cyclization?
- Variable factors : Reaction time (2–12 hours) and solvent polarity significantly impact yields. For example, ethanol reflux gives higher yields (~70%) than THF (~50%) due to better solubility of intermediates .
- Catalyst screening : Substituent-sensitive catalysts like iodine or acetic acid can optimize regioselectivity in tetrazole formation .
Q. What strategies validate bioactivity while minimizing false positives?
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate to establish IC₅₀ values .
- Counter-screens : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target binding .
- Negative controls : Include structurally similar but inactive analogs (e.g., ester-free derivatives) .
Q. How to address solubility challenges in in vitro assays?
- Co-solvents : Use 5% DMSO in PBS, ensuring final DMSO ≤0.1% to avoid cytotoxicity .
- Prodrug approaches : Synthesize phosphate or acetylated derivatives for improved aqueous solubility .
Q. What computational methods predict metabolic stability?
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites .
- Metabolite ID : LC-MS/MS to detect hydroxylation or demethylation products in liver microsome assays .
Data Contradiction and Reproducibility
Q. Why do NMR spectra vary between batches despite identical protocols?
Q. How to reconcile conflicting bioactivity data across studies?
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum content (FBS vs. charcoal-stripped) alter compound efficacy .
- Batch variability : Ensure consistent stereochemistry by chiral HPLC (e.g., Chiralpak AD-H column) .
Methodological Optimization
Q. What techniques improve regioselectivity in tetrazole coupling?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block competing amino sites during amide bond formation .
- Microwave synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
Q. How to scale up synthesis without compromising yield?
- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) at higher temperatures .
- Catalyst recycling : Immobilize Pd/C or iodine on silica for reuse in cyclization steps .
Biological and Mechanistic Studies
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Rodent models : Administer 10 mg/kg IV/PO to assess bioavailability and half-life. Monitor plasma levels via LC-MS .
- Tissue distribution : Radiolabel the compound with ¹⁴C for autoradiography in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
